molecular formula C7H6ClF2NO B2744130 2-(Chloromethyl)-6-(difluoromethoxy)pyridine CAS No. 2377032-29-4

2-(Chloromethyl)-6-(difluoromethoxy)pyridine

Cat. No.: B2744130
CAS No.: 2377032-29-4
M. Wt: 193.58
InChI Key: YVNLBJWXBISTAI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(difluoromethoxy)pyridine (CAS 2377032-29-4) is a heteroaromatic building block of significant interest in advanced chemical synthesis and drug discovery. Its molecular formula is C 7 H 6 ClF 2 NO and it has a molecular weight of 193.58 g/mol [ citation:1 ][ citation:4 ]. The compound is characterized by a pyridine ring functionalized with two key reactive sites: a chloromethyl group at the 2-position and a difluoromethoxy group at the 6-position [ citation:4 ]. The primary value of this compound lies in its application as a versatile synthon and ligand precursor . The reactive chloromethyl group readily undergoes nucleophilic substitution, allowing for the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This makes it a valuable intermediate for constructing more complex molecular architectures [ citation:4 ]. In coordination chemistry , pyridine derivatives of this kind are employed as ligands to create luminescent lanthanide complexes for biological sensing and iron complexes that exhibit unique spin-state transitions [ citation:4 ]. Furthermore, its structural motif shows promise in catalysis , where palladium complexes derived from similar pincer-type pyridine ligands demonstrate high activity in carbon-carbon coupling reactions like the Heck reaction [ citation:4 ]. The difluoromethoxy (OCF 2 H) group is a key modulator of the compound's properties. Unlike trifluoromethyl groups, the difluoromethoxy group can act as a hydrogen bond donor due to the relatively acidic proton, which can influence binding affinity and bioavailability in drug candidates [ citation:7 ]. This characteristic also allows it to serve as a bioisostere for labile functional groups like alcohols and thiols, improving metabolic stability and membrane permeability in medicinal chemistry programs [ citation:7 ]. As such, this compound holds potential for developing medications for various diseases and is a valuable scaffold in medicinal chemistry and agrochemical research [ citation:4 ]. Notice: This product is intended for research purposes only and is not intended for human diagnostic or therapeutic use.

Properties

IUPAC Name

2-(chloromethyl)-6-(difluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-4-5-2-1-3-6(11-5)12-7(9)10/h1-3,7H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNLBJWXBISTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-(difluoromethoxy)pyridine typically involves the chloromethylation of 6-(difluoromethoxy)pyridine. One common method includes the reaction of 6-(difluoromethoxy)pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines yields aminomethyl derivatives, while oxidation results in pyridine N-oxides .

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to inhibit specific enzymes and receptors. A notable area of interest is its role as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can lead to increased efficacy and reduced toxicity of other therapeutic agents when used in combination therapies.

Antimicrobial Properties

Research indicates that 2-(Chloromethyl)-6-(difluoromethoxy)pyridine may possess antimicrobial and antifungal properties. Although definitive studies are still required to confirm these activities, preliminary findings suggest that it could be effective against certain pathogens, making it a candidate for further exploration in the development of new antimicrobial agents.

Insecticides

The compound has been synthesized as an analogue of known insecticides like Imidacloprid and Thiacloprid. Studies have shown that derivatives of this compound exhibit significant insecticidal activity against pests such as the green peach aphid (Myzus persicae). For instance, one derivative demonstrated five times greater activity compared to a less active analogue, indicating its potential as an effective agricultural pesticide .

Pantoprazole Impurity Analysis

A study focused on the quantitative determination of this compound as a genotoxic impurity in pantoprazole, a widely used proton pump inhibitor. The research highlighted the importance of monitoring this compound during drug formulation processes to ensure safety and compliance with regulatory standards .

Insecticidal Efficacy

In a comparative study involving various pyridine derivatives, this compound was shown to be significantly more effective than its non-difluorinated counterparts against agricultural pests, reinforcing its potential utility in crop protection strategies .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Reactivity References
2-(Chloromethyl)-6-(difluoromethoxy)pyridine -CH₂Cl (2), -OCHF₂ (6) C₇H₅ClF₂NO 195.57 Pharmaceutical synthesis (e.g., pantoprazole)
2-(Chloromethyl)-6-(trifluoromethyl)pyridine -CH₂Cl (2), -CF₃ (6) C₇H₅ClF₃N 195.57 Organic synthesis, halogen exchange reactions
(2-Chloro-6-methoxypyridin-3-yl)methanol -Cl (2), -OCH₃ (6), -CH₂OH (3) C₇H₇ClNO₂ 188.59 Intermediate for agrochemicals
2-Chloro-6-methoxyisonicotinonitrile -Cl (2), -OCH₃ (6), -CN (4) C₇H₅ClN₂O 184.58 Ligand in coordination chemistry
2-Fluoro-6-(difluoromethoxy)pyridine -F (2), -OCHF₂ (6) C₆H₄F₃NO 163.10 Unknown (limited data)

Key Observations :

  • Substituent Effects: Difluoromethoxy (-OCHF₂): Enhances metabolic stability compared to methoxy (-OCH₃) due to fluorine's electronegativity and resistance to oxidative degradation . Chloromethyl (-CH₂Cl): A reactive handle for nucleophilic substitution (e.g., forming thioethers in drug synthesis) .

Physical and Chemical Properties

  • Lipophilicity : -OCHF₂ substituents increase logP compared to -OCH₃, improving membrane permeability in drug candidates .
  • Stability : Difluoromethoxy derivatives exhibit greater thermal and enzymatic stability than methoxy analogs .

Biological Activity

2-(Chloromethyl)-6-(difluoromethoxy)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of both chloromethyl and difluoromethoxy groups, is being explored for various pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H7ClF2N
  • CAS Number : 2377032-29-4

This compound's unique structure allows it to interact with biological targets effectively, leading to diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The difluoromethoxy group is believed to enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against bacterial strains.

  • Study Findings : A study reported that derivatives of pyridine with halogen substituents showed improved antibacterial activity compared to their non-halogenated counterparts .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : In vitro assays demonstrated that similar pyridine derivatives could inhibit tumor growth in various cancer cell lines, showcasing their potential as therapeutic agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. This includes:

  • Enzyme Inhibition : The chloromethyl group may participate in nucleophilic substitution reactions, leading to the inhibition of key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : The difluoromethoxy group may enhance binding affinity to biological receptors, further contributing to its therapeutic effects .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2-Chloro-3-trifluoroethoxypyridineContains trifluoro group; less stableModerate antibacterial
4-Fluorophenyl pyridine derivativeLacks chloromethyl; lower potencyLimited anticancer activity
3-Bromo-5-methoxypyridineBromine enhances activityStronger antimicrobial

Q & A

Q. What are the primary synthetic routes for 2-(Chloromethyl)-6-(difluoromethoxy)pyridine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or halogenation of precursor pyridine derivatives. For example:
  • Chloromethylation : Reacting 6-(difluoromethoxy)pyridine with chloromethylation agents (e.g., chloromethyl methyl ether) under acidic conditions.

  • Halogen Exchange : Substituting bromine in 2-bromo-6-(difluoromethoxy)pyridine using CuCl or LiCl in polar aprotic solvents (e.g., DMF) at 80–100°C .

  • Critical parameters include temperature control (to avoid side reactions like over-halogenation) and stoichiometric ratios of reagents. Yields range from 60–85%, depending on purification methods (e.g., column chromatography vs. recrystallization).

    • Data Table :
MethodReagents/ConditionsYield (%)Reference
ChloromethylationClCH₂OMe, H₂SO₄, 0°C → RT72
Halogen ExchangeCuCl, DMF, 100°C, 12h68

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : ¹H/¹³C NMR to confirm the presence of chloromethyl (δ ~4.5 ppm) and difluoromethoxy (δ ~6.8 ppm, J ~30 Hz) groups.
  • GC-MS/HPLC : Quantify purity (>95% typically required for research-grade material).
  • Elemental Analysis : Validate empirical formula (C₇H₆ClF₂NO).
  • X-ray Crystallography : Resolve crystal structure (if single crystals are obtainable) to confirm stereoelectronic effects of substituents .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the chloromethyl group?

  • Methodological Answer : The chloromethyl group is highly reactive, leading to potential side reactions (e.g., elimination, oxidation). Strategies include:
  • Protecting Groups : Temporarily block the difluoromethoxy group using silyl ethers (e.g., TBSCl) to prevent nucleophilic attack.

  • Low-Temperature Reactions : Perform substitutions (e.g., with amines or thiols) at 0–5°C in anhydrous solvents (THF, CH₂Cl₂).

  • Catalytic Systems : Use Pd or Ni catalysts for controlled cross-coupling (e.g., Suzuki-Miyaura) to minimize undesired radical pathways .

    • Case Study :
      Substitution with morpholine achieved 89% yield using Pd(OAc)₂/Xantphos catalyst in toluene at 60°C, versus 45% yield without catalysis .

Q. How do computational models (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites:
  • The chloromethyl group exhibits high electrophilicity (LUMO energy: −1.8 eV), favoring SN2 mechanisms.

  • The difluoromethoxy group stabilizes adjacent negative charges via electron-withdrawing effects, reducing unintended ring-opening reactions .

    • Data Table :
ParameterValue (DFT/B3LYP/6-31G*)Significance
HOMO Energy (eV)−6.2Predicts nucleophilic attack sites
LUMO Energy (eV)−1.8Electrophilic reactivity
Charge on Cl (a.u.)−0.45Polarization of C-Cl bond

Q. What analytical approaches resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or solvent effects. Solutions include:
  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing signal splitting at −40°C to 100°C.
  • 2D-COSY/HSQC : Resolve overlapping signals in complex mixtures.
  • Isotopic Labeling : Use ²H or ¹⁹F labels to trace reaction pathways and validate intermediate structures .

Key Challenges and Research Gaps

  • Stability Issues : The difluoromethoxy group is prone to hydrolysis under basic conditions. Stabilization via micellar encapsulation or ionic liquids is under investigation .
  • Scalability : Industrial-scale synthesis requires continuous flow reactors to enhance reproducibility and safety .

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